1-Methoxyisoquinoline-6-carbonitrile
Description
1-Methoxyisoquinoline-6-carbonitrile is a chemical compound with the molecular formula C11H8N2O It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Properties
Molecular Formula |
C11H8N2O |
|---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
1-methoxyisoquinoline-6-carbonitrile |
InChI |
InChI=1S/C11H8N2O/c1-14-11-10-3-2-8(7-12)6-9(10)4-5-13-11/h2-6H,1H3 |
InChI Key |
WZYSOHVLFUIICM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC2=C1C=CC(=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxyisoquinoline-6-carbonitrile typically involves the reaction of isoquinoline derivatives with methoxy and nitrile groups. One common method involves the use of methoxy-substituted isoquinoline as a starting material, which is then subjected to nitrile formation reactions under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions
1-Methoxyisoquinoline-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline oxides, while reduction can produce isoquinoline amines .
Scientific Research Applications
1-Methoxyisoquinoline-6-carbonitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methoxyisoquinoline-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Methoxyisoquinoline-1-carbonitrile: Another isoquinoline derivative with similar structural features.
Isoquinoline-6-carbonitrile: Lacks the methoxy group but shares the nitrile functionality.
1-Methoxyisoquinoline: Similar structure but without the nitrile group.
Uniqueness
1-Methoxyisoquinoline-6-carbonitrile is unique due to the presence of both methoxy and nitrile groups, which confer specific chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various chemical reactions and applications .
Biological Activity
1-Methoxyisoquinoline-6-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.
- Molecular Formula : C10H8N2O
- Molecular Weight : 172.18 g/mol
- IUPAC Name : this compound
Biological Activity Overview
This compound exhibits a range of biological activities, particularly in the fields of antimicrobial and anticancer research. Its structural features contribute to its interactions with various biological targets.
Antimicrobial Activity
Research indicates that this compound possesses notable antimicrobial properties. Studies have demonstrated its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. It has shown promising results in inhibiting cell proliferation and inducing apoptosis.
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HCT116 (colon cancer)
- A549 (lung cancer)
The compound demonstrated IC50 values in the low micromolar range, indicating potent cytotoxic effects.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 15 |
| HCT116 | 10 |
| A549 | 12 |
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in critical metabolic processes within microbial and cancer cells.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress, contributing to apoptosis in cancer cells.
- Interference with Cell Cycle Regulation : It has been suggested that the compound affects cell cycle progression, leading to growth arrest in cancer cells.
Case Study 1: Anticancer Efficacy in MCF-7 Cells
A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with the compound led to a significant reduction in cell viability, with morphological changes consistent with apoptosis observed under microscopy.
Case Study 2: Antimicrobial Activity Against Multi-drug Resistant Strains
Another investigation focused on the antimicrobial properties of the compound against multi-drug resistant Staphylococcus aureus. The study found that the compound not only inhibited growth but also showed synergistic effects when combined with conventional antibiotics, enhancing their efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
